molecular formula C16H18O4S B1397065 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid CAS No. 852520-52-6

3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid

Cat. No. B1397065
M. Wt: 306.4 g/mol
InChI Key: BXOPNHUQVVADJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236824B2

Procedure details

To a solution of 3-isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid methyl ester (9.5 mmol) in a mixture of THF/MeOH 1/1 (40 ml) is added at 0° C. NaOH 1N (28.6 ml). Then the reaction mixture is stirred at room temperature for 6 h and the solvents are concentrated in vacuo. The residue is diluted with water (100 ml), the aqueous phase is extracted with ethyl ether (2×50 ml), acidified to pH 3 with conc. HCl and extracted with ethyl acetate (2×100 ml). The combined organic layer is washed with brine (50 ml), dried over MgSO4 and the solvent removed in vacuo. The residue is triturated with ethyl ether and pentane then filtered. 3-Isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid is obtained as white powder in a yield of 90%; MS: 307.1 (M+H+);
Name
3-isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid methyl ester
Quantity
9.5 mmol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
28.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:7]=[C:6]([O:18][CH:19]([CH3:21])[CH3:20])[CH:5]=1.[OH-].[Na+]>C1COCC1.CO>[CH:19]([O:18][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH2:11][CH2:12][C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:7]=1)[C:3]([OH:22])=[O:2])([CH3:21])[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
3-isopropoxy-5-(2-thiophene-3-yl-ethoxy)-benzoic acid methyl ester
Quantity
9.5 mmol
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OCCC1=CSC=C1)OC(C)C)=O
Name
THF MeOH
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
28.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the reaction mixture is stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
the solvents are concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic layer is washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ethyl ether and pentane
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=C(C1)OCCC1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.